molecular formula C13H20N2S B1298782 Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- CAS No. 5579-43-1

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

Cat. No.: B1298782
CAS No.: 5579-43-1
M. Wt: 236.38 g/mol
InChI Key: BNFUEZMEJGCGKN-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Rearrangements and Transformations

    • Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and its derivatives undergo various chemical transformations. For instance, treatment with POCl3 and DMF results in a mixture of octahydroacridine-4-carbonitrile and hexahydroacridine-8a(1H)-carbonitrile, showcasing cascade transformations of Vilsmeier intermediates (Markov et al., 2012). Similarly, the compound participates in Mannich aminomethylation leading to formation of a heterocyclic system containing an annelated azabicyclic fragment (Markov & Farat, 2012).
  • Synthesis of Diverse Derivatives

    • Spiro(cyclohexane-quinazoline) derivatives are used in synthesizing various compounds. For instance, synthesis of 2'-substituted tetrahydro-4'H-spiro[cyclohexane-triazoloquinazolines] and their subsequent hydrogenation, alkylation, acylation, and sulfonylation have been explored (Chernyshev et al., 2008). Another study demonstrates the synthesis of ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclohexane-naphthalene]-3'-carboxylate derivatives with anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).
  • Green Synthesis Applications

    • The compound is also pivotal in green chemistry, particularly in spiro-cyclization under aqueous or solventless conditions. This process facilitates the conversion of various aminocarboxamides and cycloalkanones into disubstituted quinazolinones and spiropiperidine-quinazolinones, highlighting an environmentally friendly approach (Miklós & Fülöp, 2010).
  • Structural Analysis and Characterization

    • Studies have been conducted to determine the crystal structure and molecular configurations of these compounds, providing insights into their chemical properties and potential applications. For example, the X-ray structure determination of certain spiro[cyclohexane-quinazoline] derivatives has been reported, contributing to a better understanding of their chemical characteristics (Soriano-garcia et al., 2000).

Properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFUEZMEJGCGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204352
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-43-1
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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